molecular formula C12H9F2N B3033786 3',4'-Difluoro[1,1'-biphenyl]-4-amine CAS No. 1184136-90-0

3',4'-Difluoro[1,1'-biphenyl]-4-amine

Cat. No.: B3033786
CAS No.: 1184136-90-0
M. Wt: 205.20
InChI Key: QNQMBXFRFRIHHR-UHFFFAOYSA-N
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Description

3’,4’-Difluoro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms at the 3’ and 4’ positions of the biphenyl structure and an amine group at the 4 position

Scientific Research Applications

3’,4’-Difluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:

Safety and Hazards

The safety symbols for 4-(3,4-Difluorophenyl)aniline according to the Globally Harmonized System (GHS) are GHS07, and the hazard statements are H315-H319-H335 . This indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves the coupling of 3,4-difluorophenylboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like toluene or ethanol under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 3’,4’-Difluoro[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of fluorine atoms can introduce various functional groups into the biphenyl structure .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Difluoro[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

4-(3,4-difluorophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQMBXFRFRIHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Iodoaniline (800 mg, 3.7 mmol), (3,4-difluorophenyl)boronic acid (1.2 g, 7.3 mmol), Pd(dppf)Cl2 (267 mg, 0.4 mmol), and 2M aqueous K2CO3 (3.7 mL, 7.3 mmol) were dissolved in 1,4-dioxane (15 mL) and heated to 80° C. After 2 h the resulting mixture was cooled to room temperature and the layers were separated. The organic phase was concentrated and purified via column chromatography to yield the title compound.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
267 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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